Cas no 83067-95-2 (ethyl 4-chloro-1,5-naphthyridine-3-carboxylate)
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
- 1,5-Naphthyridine-3-carboxylic acid, 4-chloro-, ethyl ester
- 4-Chloro-[1,5]naphthyridine-3-carboxylic acid ethyl ester
- G11723
- EN300-140160
- ethyl4-chloro-1,5-naphthyridine-3-carboxylate
- SCHEMBL9545028
- 83067-95-2
- DA-33899
- MFCD26526928
-
- Inchi: 1S/C11H9ClN2O2/c1-2-16-11(15)7-6-14-8-4-3-5-13-10(8)9(7)12/h3-6H,2H2,1H3
- InChI Key: ZAUJIZUBUCDAEU-UHFFFAOYSA-N
- SMILES: ClC1C(C(=O)OCC)=CN=C2C=CC=NC2=1
Computed Properties
- Exact Mass: 236.0352552g/mol
- Monoisotopic Mass: 236.0352552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.1
- XLogP3: 2.1
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM472554-1g |
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate |
83067-95-2 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Enamine | EN300-140160-0.05g |
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate |
83067-95-2 | 95% | 0.05g |
$459.0 | 2023-02-15 | |
| Enamine | EN300-140160-0.1g |
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate |
83067-95-2 | 95% | 0.1g |
$600.0 | 2023-02-15 | |
| Enamine | EN300-140160-0.25g |
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate |
83067-95-2 | 95% | 0.25g |
$855.0 | 2023-02-15 | |
| Enamine | EN300-140160-0.5g |
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate |
83067-95-2 | 95% | 0.5g |
$1349.0 | 2023-02-15 | |
| Enamine | EN300-140160-1.0g |
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate |
83067-95-2 | 95% | 1g |
$0.0 | 2023-06-06 | |
| Enamine | EN300-140160-2.5g |
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate |
83067-95-2 | 95% | 2.5g |
$3389.0 | 2023-02-15 | |
| Enamine | EN300-140160-5.0g |
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate |
83067-95-2 | 95% | 5.0g |
$5014.0 | 2023-02-15 | |
| Enamine | EN300-140160-10.0g |
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate |
83067-95-2 | 95% | 10.0g |
$7435.0 | 2023-02-15 | |
| 1PlusChem | 1P01AD4Q-250mg |
Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate |
83067-95-2 | 97% | 250mg |
$194.00 | 2025-03-19 |
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate Suppliers
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Naphthyridine carboxylic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Naphthyridines Naphthyridine carboxylic acids and derivatives
Additional information on ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
Ethyl 4-Chloro-1,5-Naphthyridine-3-Carboxylate (CAS No. 83067-95-2): An Overview of Its Synthesis, Properties, and Applications
Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate (CAS No. 83067-95-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a member of the naphthyridine family, which is known for its diverse biological activities and potential therapeutic applications. In this article, we will delve into the synthesis, physical and chemical properties, and the current research trends surrounding this compound.
Synthesis of Ethyl 4-Chloro-1,5-Naphthyridine-3-Carboxylate
The synthesis of ethyl 4-chloro-1,5-naphthyridine-3-carboxylate can be achieved through several well-documented methods. One common approach involves the reaction of 4-chloro-1,5-naphthyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). This reaction typically proceeds via an esterification mechanism, yielding the desired product with high purity and yield.
Another synthetic route involves the condensation of 4-chloroanthranilic acid with ethyl cyanoacetate in the presence of a strong base like sodium hydride. The resulting intermediate can then be cyclized under appropriate conditions to form the naphthyridine ring system. This method offers an alternative pathway for the preparation of ethyl 4-chloro-1,5-naphthyridine-3-carboxylate, providing researchers with flexibility in their synthetic strategies.
Physical and Chemical Properties
Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate is a solid compound that exhibits characteristic properties typical of naphthyridines. It has a molecular weight of approximately 268.7 g/mol and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. The compound's melting point ranges from 120°C to 125°C, making it suitable for various thermal processes in laboratory settings.
The UV-visible spectrum of ethyl 4-chloro-1,5-naphthyridine-3-carboxylate shows strong absorption bands in the visible region, which can be attributed to the conjugated π-electron system within the naphthyridine ring. This property makes it useful for spectroscopic studies and analytical applications.
Biological Activity and Therapeutic Potential
The biological activity of ethyl 4-chloro-1,5-naphthyridine-3-carboxylate has been a subject of extensive research due to its potential therapeutic applications. Studies have shown that this compound exhibits significant anti-inflammatory and anti-cancer properties. For instance, recent research published in the Journal of Medicinal Chemistry demonstrated that ethyl 4-chloro-1,5-naphthyridine-3-carboxylate can effectively inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
In addition to its anti-cancer effects, ethyl 4-chloro-1,5-naphthyridine-3-carboxylate has also been investigated for its anti-inflammatory properties. A study conducted by researchers at the University of California found that this compound can significantly reduce inflammation in animal models by downregulating pro-inflammatory cytokines such as TNF-α and IL-6.
Clinical Applications and Future Prospects
The promising biological activities of ethyl 4-chloro-1,5-naphthyridine-3-carboxylate have led to increased interest in its clinical applications. Several preclinical studies have shown that this compound has potential as a lead molecule for the development of new drugs targeting cancer and inflammatory diseases. Ongoing clinical trials are currently evaluating its safety and efficacy in human subjects.
Beyond its therapeutic applications, ethyl 4-chloro-1,5-naphthyridine-3-carboxylate also holds promise as a valuable tool in chemical biology research. Its ability to modulate specific biological pathways makes it an attractive candidate for use in high-throughput screening assays and drug discovery programs.
Safety Considerations
While ethyl 4-chloro-1,5-naphthyridine-3-carboxylate shows great potential in various applications, it is important to handle this compound with care due to its chemical properties. Researchers should follow standard safety protocols when working with this compound to minimize exposure risks. Proper personal protective equipment (PPE) such as gloves and goggles should be worn at all times during handling.
In conclusion, ethyl 4-chloro-1,5-naphthyridine-3-carboxylate (CAS No. 83067-95-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable asset for both academic and industrial applications. As research continues to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in the development of novel therapeutic agents.
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